molecular formula C36H70O4Sn B13830444 Stannous octadecanoate

Stannous octadecanoate

Cat. No.: B13830444
M. Wt: 685.6 g/mol
InChI Key: CYCFYXLDTSNTGP-UHFFFAOYSA-L
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Description

Stannous octadecanoate, or tin(II) stearate, is a metal carboxylate with the molecular formula Sn(C₁₈H₃₅O₂)₂, derived from the reaction of tin(II) oxide or hydroxide with octadecanoic acid (stearic acid). As a tin(II) compound, it is characterized by its +2 oxidation state and coordination chemistry, often serving as a catalyst or stabilizer in industrial applications.

Key properties include:

  • Molecular weight: ~685.67 g/mol (calculated from tin and two stearate anions).
  • Solubility: Likely insoluble in water but soluble in organic solvents due to the long hydrophobic alkyl chain.
  • Applications: Potential uses in polymer stabilization (e.g., PVC), lubrication, or as a precursor in organic synthesis.

Properties

Molecular Formula

C36H70O4Sn

Molecular Weight

685.6 g/mol

IUPAC Name

di(octadecanoyloxy)tin

InChI

InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

CYCFYXLDTSNTGP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Stannous octadecanoate can be synthesized through several methods. One common method involves the reaction of stannous oxide with isooctanoic acid in a reaction kettle. The mixture is stirred and subjected to a vacuum pump, followed by a dehydration reaction at a temperature of 115-130°C until no fraction generation occurs. The reaction is then continued for 2-3 hours, cooled, and filtered to obtain the final product . This method is advantageous due to its simplicity, high purity, and low energy consumption .

Chemical Reactions Analysis

Stannous octadecanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of stannous octadecanoate involves its ability to act as a catalyst in various chemical reactions. The stannous ion (Sn²⁺) plays a crucial role in these processes by facilitating the formation and breaking of chemical bonds. In polymerization reactions, for example, this compound helps in the ring-opening polymerization of monomers, leading to the formation of polymers with desired properties .

Comparison with Similar Compounds

Research Findings :

  • Longer alkyl chains (C18) in this compound likely enhance thermal stability and reduce migration in polymer matrices compared to shorter-chain stannous octoate. However, the bulky stearate group may reduce catalytic activity due to steric hindrance .

Lead Heptadecanoate (CAS 63399-94-0)

Lead heptadecanoate (Pb(C₁₇H₃₃COO)₂) is a lead-based carboxylate with a C17 chain. Comparisons highlight critical differences in toxicity and applications:

Property This compound Lead Heptadecanoate
Metal Center Tin(II) Lead(II)
Toxicity Moderate (Class 6.1) Severe (lead toxicity)
Applications Polymer stabilization Historical use in lubricants, PVC stabilizers (phased out)
Environmental Impact Lower bioaccumulation risk High ecological toxicity

Research Findings :

  • Lead carboxylates, though effective stabilizers, are increasingly replaced by tin-based alternatives (e.g., this compound) due to stringent regulations on lead compounds .

Stannous Methanesulfonate (CAS 53408-94-9)

Stannous methanesulfonate (Sn(CH₃SO₃)₂) differs structurally as a sulfonate salt. Key distinctions include:

Property This compound Stannous Methanesulfonate
Anion Type Carboxylate Sulfonate
Solubility Organic solvents Water-miscible (polar)
Applications Non-polar matrices Electroplating, catalysis

Research Findings :

  • Sulfonates like stannous methanesulfonate exhibit higher acidity and water solubility, making them suitable for electrochemical applications, whereas this compound is better suited for hydrophobic systems .

Research Findings and Data Tables

Table 1: Thermal Stability Comparison of Tin Carboxylates

Compound Decomposition Temperature (°C) Catalytic Efficiency (Relative)
This compound ~250–300 (estimated) Moderate (steric hindrance)
Stannous Octoate ~200–250 High
Stannous Methanesulfonate >300 (stable in aqueous) High (acid-driven catalysis)

Table 2: Market Trends for Tin-Based Compounds (2024–2025)

Compound Market Growth (CAGR) Key Regions
Stannous Methanesulfonate 5.2% Asia, North America
Stannous Octoate 3.8% (inferred) Europe, Asia

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing stannous octadecanoate in laboratory settings?

  • Methodological Answer : Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and its derivatives. Solvent extraction (e.g., methanol) followed by GC-MS analysis is effective for detecting trace impurities or hydrolysis products . For structural confirmation, combine Nuclear Magnetic Resonance (NMR) spectroscopy with Fourier-Transform Infrared (FTIR) to analyze functional groups and tin coordination environments. Ensure calibration with certified reference standards (e.g., methyl stearate derivatives) to validate peak assignments .

Q. How can researchers design experiments to assess this compound’s stability under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate this compound samples at controlled temperatures (e.g., 25°C and 40°C). Monitor degradation kinetics using High-Performance Liquid Chromatography (HPLC) to quantify residual compound concentrations. Include mass balance calculations to account for hydrolysis byproducts like stearic acid and tin oxides. Replicate experiments with inert gas purging to evaluate oxidative stability .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictions in toxicological data on this compound’s hydrolysis products?

  • Methodological Answer : Apply meta-analysis to aggregate data from in vitro and in vivo studies, adjusting for covariates like exposure duration and model organism variability. Use dose-response modeling to assess thresholds for toxicity. If discrepancies arise, conduct sensitivity analyses to identify confounding variables (e.g., solvent purity in extraction protocols) . Validate findings with in silico toxicokinetic simulations (e.g., QSAR models) to predict metabolite behavior .

Q. How should researchers address methodological limitations when studying this compound’s migration in polymer matrices?

  • Methodological Answer : Design accelerated migration tests using EU 10/2011 guidelines for food-contact materials. Compare solvent extraction (e.g., ethanol 95%) vs. non-destructive techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to quantify migration rates. Address detection limit challenges by spiking samples with deuterated analogs (e.g., methyl octadecanoate-d35) for internal standardization .

Data Analysis and Validation

Q. What protocols ensure reproducibility in quantifying this compound’s thermal decomposition products?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to monitor mass loss and enthalpy changes. Cross-validate results with Pyrolysis-GC-MS to identify volatile decomposition fragments. Report uncertainties in heating rates (±0.1°C/min) and sample homogeneity to enable cross-lab replication .

Conflict Resolution in Literature

Q. How can conflicting reports about this compound’s catalytic activity in esterification reactions be reconciled?

  • Methodological Answer : Systematically compare reaction conditions (e.g., solvent polarity, tin-to-substrate ratios) across studies. Use Design of Experiments (DoE) to isolate variables affecting catalytic efficiency. Perform kinetic isotope effect studies to elucidate mechanistic pathways (e.g., Sn-O bond cleavage vs. acid-base catalysis) .

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